Cas no 1805418-62-5 (3-Cyano-2-(difluoromethyl)-4-hydroxy-5-iodopyridine)

3-Cyano-2-(difluoromethyl)-4-hydroxy-5-iodopyridine is a halogenated pyridine derivative with a multifunctional structure, combining cyano, difluoromethyl, hydroxyl, and iodo substituents. This compound is of interest in synthetic organic chemistry due to its versatility as a building block for pharmaceuticals, agrochemicals, and specialty materials. The presence of both electron-withdrawing (cyano, difluoromethyl) and electron-donating (hydroxy) groups enhances its reactivity in cross-coupling and nucleophilic substitution reactions. The iodine moiety facilitates further functionalization via metal-catalyzed transformations, while the difluoromethyl group may impart metabolic stability in bioactive molecules. Its crystalline nature and well-defined structure make it suitable for precise synthetic applications.
3-Cyano-2-(difluoromethyl)-4-hydroxy-5-iodopyridine structure
1805418-62-5 structure
Product name:3-Cyano-2-(difluoromethyl)-4-hydroxy-5-iodopyridine
CAS No:1805418-62-5
MF:C7H3F2IN2O
Molecular Weight:296.012800455093
CID:4875026

3-Cyano-2-(difluoromethyl)-4-hydroxy-5-iodopyridine 化学的及び物理的性質

名前と識別子

    • 3-Cyano-2-(difluoromethyl)-4-hydroxy-5-iodopyridine
    • インチ: 1S/C7H3F2IN2O/c8-7(9)5-3(1-11)6(13)4(10)2-12-5/h2,7H,(H,12,13)
    • InChIKey: BNQNKDLKZHVYQL-UHFFFAOYSA-N
    • SMILES: IC1=CNC(C(F)F)=C(C#N)C1=O

計算された属性

  • 水素結合ドナー数: 1
  • 氢键受体数量: 5
  • 重原子数量: 13
  • 回転可能化学結合数: 1
  • 複雑さ: 364
  • XLogP3: 1.4
  • トポロジー分子極性表面積: 52.9

3-Cyano-2-(difluoromethyl)-4-hydroxy-5-iodopyridine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Alichem
A029043578-1g
3-Cyano-2-(difluoromethyl)-4-hydroxy-5-iodopyridine
1805418-62-5 97%
1g
$1,490.00 2022-04-01

3-Cyano-2-(difluoromethyl)-4-hydroxy-5-iodopyridine 関連文献

3-Cyano-2-(difluoromethyl)-4-hydroxy-5-iodopyridineに関する追加情報

3-Cyano-2-(difluoromethyl)-4-hydroxy-5-iodopyridine: A Versatile Intermediate in Modern Pharmaceutical Synthesis

3-Cyano-2-(difluoromethyl)-4-hydroxy-5-iodopyridine (CAS No. 1805418-62-5) is a highly valuable intermediate in the field of pharmaceutical synthesis, exhibiting a unique structural framework that makes it particularly useful for the development of novel bioactive compounds. This compound, characterized by its cyano, hydroxyl, and difluoromethyl substituents on a pyridine core, along with an iodine atom at the 5-position, offers a rich palette of reactivity for medicinal chemists. The presence of these functional groups allows for diverse chemical transformations, making it an indispensable tool in the synthesis of small molecules targeting various therapeutic areas.

The significance of 3-Cyano-2-(difluoromethyl)-4-hydroxy-5-iodopyridine in modern drug discovery cannot be overstated. Its structural features are particularly attractive for the design of inhibitors and activators of key biological pathways. For instance, the difluoromethyl group is known to enhance metabolic stability and binding affinity, while the cyano and hydroxyl functionalities provide additional sites for chemical modification. These attributes have made this compound a preferred building block in the synthesis of kinase inhibitors, which are crucial in treating cancers and inflammatory diseases.

In recent years, there has been growing interest in developing kinase inhibitors with improved selectivity and efficacy. 3-Cyano-2-(difluoromethyl)-4-hydroxy-5-iodopyridine has emerged as a key intermediate in this endeavor. Researchers have leveraged its iodine substituent for palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl and heteroaryl groups. These modifications have led to the discovery of several potent inhibitors with promising preclinical activity. For example, derivatives of this compound have shown significant activity against Aurora kinases, which are involved in cell cycle regulation and are implicated in various cancers.

The pharmaceutical industry has also explored the use of 3-Cyano-2-(difluoromethyl)-4-hydroxy-5-iodopyridine in the development of antiviral agents. The unique combination of functional groups on its pyridine core allows for selective interactions with viral enzymes, making it an ideal scaffold for designing inhibitors that disrupt viral replication cycles. Preliminary studies have demonstrated that certain derivatives exhibit potent antiviral activity against RNA viruses, including those responsible for influenza and hepatitis C. These findings highlight the compound's potential as a lead molecule in antiviral drug discovery.

Beyond its applications in kinase inhibition and antiviral therapy, 3-Cyano-2-(difluoromethyl)-4-hydroxy-5-iodopyridine has found utility in other therapeutic areas as well. Its structural motifs are frequently employed in the synthesis of compounds targeting central nervous system (CNS) disorders. The ability to modify its core structure allows medicinal chemists to fine-tune pharmacokinetic properties and improve blood-brain barrier penetration. Several research groups have reported promising results using derivatives of this compound as scaffolds for developing novel neuroactive agents.

The synthetic versatility of 3-Cyano-2-(difluoromethyl)-4-hydroxy-5-iodopyridine is another factor that underscores its importance in pharmaceutical chemistry. The compound can undergo a wide range of transformations, including nucleophilic substitution at the iodine atom, metal-catalyzed coupling reactions, and functional group interconversions. These reactions enable chemists to rapidly generate libraries of analogs with tailored properties. High-throughput screening (HTS) techniques have been effectively combined with these synthetic strategies to identify hits with desired biological activity.

In conclusion, 3-Cyano-2-(difluoromethyl)-4-hydroxy-5-iodopyridine (CAS No. 1805418-62-5) is a multifaceted intermediate that plays a pivotal role in modern pharmaceutical synthesis. Its unique structural features and reactivity make it an invaluable tool for developing small molecules targeting a broad spectrum of diseases. As research continues to uncover new applications for this compound, its importance in drug discovery is expected to grow even further.

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